(S)-Azepan-4-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

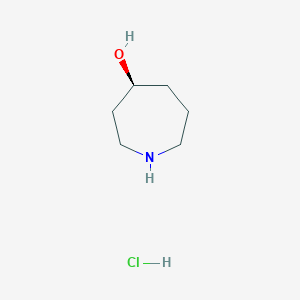

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4S)-azepan-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c8-6-2-1-4-7-5-3-6;/h6-8H,1-5H2;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYAGKOXTPXDMW-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CCNC1)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Seven Membered Nitrogen Heterocycles in Chemical Research

Seven-membered nitrogen heterocycles, such as azepanes, are important structural motifs in medicinal chemistry and drug discovery. colab.wsresearchgate.net While less common than their five- and six-membered counterparts, these ring systems are present in numerous natural products and synthetic compounds with a wide range of biological activities. acs.orgtezu.ernet.in The increased flexibility and three-dimensional character of the seven-membered ring can offer advantages in drug design, potentially leading to improved bioavailability and target specificity. researchgate.net

The azepane core, a saturated seven-membered ring containing one nitrogen atom, is a key feature in a number of FDA-approved drugs and is considered a privileged structure in medicinal chemistry. colab.wsresearchgate.net Azepane derivatives have demonstrated a variety of pharmacological properties, including applications as anticancer, and anti-Alzheimer's disease agents. colab.wsnih.gov The development of new synthetic methods to access functionalized azepanes continues to be an active area of research. researchgate.netacs.org

The Enantiomeric Significance of S Azepan 4 Ol Hydrochloride As a Chiral Scaffold

The "(S)" designation in (S)-Azepan-4-ol hydrochloride signifies a specific three-dimensional arrangement of atoms around the chiral center. This enantiomeric purity is crucial in modern drug development, where the biological activity of a molecule can be highly dependent on its stereochemistry. The use of enantiomerically pure starting materials like this compound allows for the synthesis of single-enantiomer drugs, which can have improved therapeutic profiles and reduced side effects compared to their racemic counterparts.

As a chiral scaffold, this compound provides a pre-defined stereochemical element that can be incorporated into a larger molecule. This strategy, known as chiral pool synthesis, is an efficient way to introduce chirality into a target structure. The hydroxyl group at the 4-position offers a reactive site for further chemical modifications, allowing for the construction of a diverse range of complex molecules with controlled stereochemistry. chemimpex.com For instance, the chirality of the azepane ring can influence the stereochemical outcome of subsequent reactions, a concept known as diastereoselective synthesis.

Mechanistic Investigations of Chemical Transformations Involving S Azepan 4 Ol Hydrochloride

Elucidation of Reaction Mechanisms in Azepane Ring Formation

The formation of the seven-membered azepane ring can be achieved through various synthetic strategies, with ring-closing and ring-expansion reactions being prominent methods. researchgate.net Mechanistic studies have been crucial in understanding and optimizing these transformations.

One key method for azepane synthesis is the aza-Prins cyclization . Research has shown that silyl (B83357) bis(homoallylic) amines react with aldehydes in the presence of a Lewis acid like Indium(III) chloride (InCl₃) to produce 2,7-disubstituted azepanes. researchgate.net The mechanism is proposed to proceed through an aza-Prins type dimerization and cyclization in a single step. researchgate.net This tandem protocol offers a direct route to medium-sized nitrogen heterocycles. researchgate.net

Another significant approach involves the ring expansion of piperidine (B6355638) derivatives . This method has been shown to produce diastereomerically pure azepane derivatives with excellent yield and stereoselectivity. researchgate.net Semi-empirical molecular orbital calculations have been employed to investigate the regiochemistry and stereochemistry of this ring expansion process, providing insight into the underlying mechanism. researchgate.net

Intramolecular 1,3-dipolar cycloaddition of azido (B1232118) nitriles derived from monosaccharides represents another pathway to azepane rings. Quantum chemical topological studies have revealed a pseudo-concerted mechanism for this cyclization. rsc.org These computational studies indicate that the formation of the C–N bond occurs early in the process, preceding the second cyclization that forms the fused tetrazole ring. rsc.org

The (4+3) annulation reaction of donor-acceptor cyclopropanes with 2-aza-1,3-dienes provides a convergent route to densely substituted azepanones. nih.gov The mechanism is catalyzed by Lewis acids, such as Ytterbium(III) triflate (Yb(OTf)₃), and proceeds under mild conditions. nih.gov

Stereochemical Control Mechanisms in Asymmetric Azepane Synthesis

Achieving a high degree of stereochemical control is paramount in the synthesis of chiral azepanes like those derived from (S)-Azepan-4-ol. The inherent flexibility of the seven-membered ring presents a challenge compared to smaller five- and six-membered rings. nih.gov

In the alkylation of seven-membered ε-lactam enolates , high diastereoselectivity is generally observed. nih.gov Computational studies have revealed that the conformation of the seven-membered ring enolate leads to differentiation of the two diastereotopic faces of the enolate. nih.gov This differentiation, governed by steric and torsional interactions as the electrophile approaches, is the basis for the observed stereoselectivity. nih.gov This contrasts with six-membered ring enolates, which often react unselectively. nih.gov

Osmium-catalyzed tethered aminohydroxylation (TA) is a powerful method for achieving stereoselective C–N bond formation. acs.org In the synthesis of pentahydroxyazepane iminosugars, this strategy, applied to allylic alcohols, allows for complete regio- and stereocontrol. acs.org The tethering approach directs the aminohydroxylation to occur in a specific and predictable manner. acs.org Subsequent intramolecular reductive amination then forms the azepane ring. acs.org

The use of chiral auxiliaries is a classic strategy for asymmetric synthesis. slideshare.netyoutube.com While specific examples directly employing (S)-Azepan-4-ol hydrochloride as the auxiliary are not detailed in the provided search results, the principle involves temporarily attaching a chiral molecule to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com

Role of Specific Catalysts and Reaction Conditions in Stereoselectivity

The choice of catalyst and reaction conditions plays a pivotal role in determining the stereochemical outcome of azepane synthesis.

For the (4+3) annulation of donor-acceptor cyclopropanes and azadienes , Yb(OTf)₃ has been identified as an effective catalyst for achieving high diastereoselectivity. nih.gov For an enantioselective transformation, a combination of Copper(II) triflate (Cu(OTf)₂) and a trisoxazoline (Tox) ligand is employed. nih.gov

Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines provides a route to trifluoromethyl-substituted azepine derivatives. nih.gov The choice of the copper(I) salt and reaction parameters such as solvent, temperature, and reactant stoichiometry are crucial for optimizing the yield of the desired azepine product. nih.gov For instance, Cu(MeCN)₄PF₆ was found to be a competent catalyst, while CuCl or CuI were inactive. nih.gov

The "aza-Buchner" reaction , involving the insertion of a nitrene into an aromatic ring, can be controlled by the choice of ligand in a silver-catalyzed system. thieme-connect.com Bulky BOX-derived ligands favor the formation of an intermediate aziridine (B145994) that rearranges to the azepine derivative. In contrast, sterically undemanding Phen-family ligands favor benzylic C–H amination. thieme-connect.com

| Reaction Type | Catalyst/Ligand | Key Stereochemical Outcome |

| Aza-Prins Cyclization | InCl₃ | trans-azepanes with good diastereoselectivity researchgate.net |

| (4+3) Annulation | Yb(OTf)₃ | High diastereoselectivity nih.gov |

| (4+3) Annulation | Cu(OTf)₂ / (S)-CyTox (L5) | Enantioselective transformation nih.gov |

| Aza-Buchner Reaction | Silver / BOX ligands | Azepine formation via rearrangement thieme-connect.com |

| Aza-Buchner Reaction | Silver / Phen ligands | Benzylic C-H amination thieme-connect.com |

| Osmium-catalyzed Tethered Aminohydroxylation | Osmium catalyst | Complete regio- and stereocontrol of C-N bond formation acs.org |

Identification and Characterization of Reaction Intermediates and Transition States

The identification and characterization of transient species such as reaction intermediates and transition states are fundamental to understanding reaction mechanisms.

In a novel stereoselective synthesis of pentahydroxyazepane iminosugars, the presence of a seven-membered cyclic hemiaminal intermediate was confirmed by ESI-MS. acs.org This intermediate is formed by the intramolecular nucleophilic attack of an amine. acs.org Subsequent acid-catalyzed dehydration of this hemiaminal leads to an iminium ion intermediate. acs.org

Computational studies have been instrumental in characterizing transition states. For the intramolecular 1,3-dipolar cycloaddition of an azido nitrile, the transition state was calculated, revealing a pseudo-concerted mechanism where the C–N bond forms early. rsc.org The activation energy barrier for this cycloaddition was determined to be 28.74 kcal mol⁻¹. rsc.org

In the alkylation of seven-membered-ring enolates, computational investigations suggest that an early, enolate-like transition state is not responsible for the lack of stereoselectivity in analogous six-membered-ring systems. nih.gov Instead, torsional effects in the transition state are proposed to control the stereoselectivity in the seven-membered rings. nih.gov

For the silver-catalyzed "aza-Buchner" reaction, a square-planar transition state is proposed where the sp²-hybridized nitrogen of a Tces-protected carbamidate binds to the silver. thieme-connect.com Steric interactions between the Tces group and the ligand in this transition state determine the reaction outcome. thieme-connect.com

| Reaction | Intermediate/Transition State | Method of Identification/Characterization |

| Osmium-catalyzed Tethered Aminohydroxylation | Cyclic hemiaminal | ESI-MS acs.org |

| Intramolecular 1,3-dipolar cycloaddition | Transition state | Quantum chemical topological study rsc.org |

| Alkylation of 7-membered-ring enolates | Transition state | Computational investigations nih.gov |

| Silver-catalyzed "aza-Buchner" reaction | Square-planar transition state | Mechanistic proposal based on experimental outcomes thieme-connect.com |

Advanced Spectroscopic and Analytical Characterization for Academic Research on S Azepan 4 Ol Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of chiral molecules like (S)-Azepan-4-ol hydrochloride. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the azepane ring structure, the position of the hydroxyl group, and the stereochemistry at the C4 position.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are influenced by their electronic environment. The protons attached to carbons adjacent to the nitrogen atom and the hydroxyl group are expected to appear at a lower field (higher δ value) due to the deshielding effect of these electronegative atoms. The proton on the carbon bearing the hydroxyl group (H4) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons on the nitrogen atom would be expected to show a broad signal, and its chemical shift would be dependent on the solvent and concentration.

Expected ¹H NMR Data for this compound (in D₂O)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2, H7 | 3.20 - 3.40 | m | - |

| H3, H5 | 1.80 - 2.00 | m | - |

| H4 | 3.80 - 4.00 | m | - |

| H6 | 1.60 - 1.80 | m | - |

| NH₂⁺ | 9.00 - 9.50 | br s | - |

| OH | 4.90 | s | - |

Expected ¹³C NMR Data for this compound (in D₂O)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2, C7 | 45.0 - 50.0 |

| C3, C5 | 30.0 - 35.0 |

| C4 | 65.0 - 70.0 |

| C6 | 25.0 - 30.0 |

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the precise molecular mass and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula.

The expected exact mass of the protonated molecule [M+H]⁺ can be calculated from the atomic masses of its constituent elements (C₆H₁₄NO⁺). The fragmentation of the molecular ion in the mass spectrometer would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group and subsequent cleavages of the azepane ring. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule. Common fragmentation pathways for cyclic amino alcohols include alpha-cleavage adjacent to the nitrogen atom and dehydration. libretexts.org

Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [M+H]⁺ | 116.1070 | Protonated molecule |

| [M+H-H₂O]⁺ | 98.0964 | Loss of water |

| C₅H₁₀N⁺ | 84.0808 | Alpha-cleavage product |

| C₄H₈N⁺ | 70.0651 | Ring fragmentation product |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis and Hydrogen Bonding Studies

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the solid-state IR spectrum of this compound, characteristic absorption bands for the O-H, N-H, and C-H bonds are expected.

The presence of the hydroxyl group will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations involved in hydrogen bonding. The N-H stretching vibrations of the ammonium (B1175870) salt are expected to appear as a broad band in the 2400-3200 cm⁻¹ region. The C-H stretching vibrations of the methylene groups in the azepane ring will be observed in the 2850-3000 cm⁻¹ range. The C-O stretching vibration would be expected around 1050-1150 cm⁻¹.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3200 - 3600 | Strong, Broad |

| N-H stretch (ammonium) | 2400 - 3200 | Strong, Broad |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C-O stretch | 1050 - 1150 | Strong |

Advanced Chromatographic Techniques for Enantiomeric Purity and Reaction Monitoring (HPLC, UPLC, LC-MS)

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for determining the enantiomeric purity of this compound and for monitoring the progress of its synthesis.

To determine the enantiomeric purity, a chiral stationary phase (CSP) in an HPLC or UPLC system is required. The choice of the chiral column and the mobile phase is critical for achieving baseline separation of the (S) and (R) enantiomers. phenomenex.com Common chiral stationary phases include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The retention times of the two enantiomers will be different, allowing for their quantification and the determination of the enantiomeric excess (ee).

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique can be used to monitor the formation of this compound during a chemical reaction, as well as to identify any impurities or byproducts.

Illustrative Chiral HPLC Method for Enantiomeric Purity Determination

| Parameter | Condition |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Retention Time (S)-enantiomer | ~ 8.5 min |

| Expected Retention Time (R)-enantiomer | ~ 10.2 min |

X-ray Crystallography for Absolute Stereochemical Determination

X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional model of the molecule, revealing the precise arrangement of atoms in space and thus confirming the (S) configuration at the C4 stereocenter.

Obtaining a single crystal of this compound of sufficient quality for X-ray diffraction analysis is a critical prerequisite. The crystallographic data would include the unit cell dimensions, space group, and atomic coordinates, which together provide an unambiguous confirmation of the molecule's absolute configuration.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

Applications of S Azepan 4 Ol Hydrochloride As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Complex Bioactive Molecules and Pharmaceutical Intermediates

The unique structural features of the azepane ring are found in a variety of bioactive molecules and approved drugs, making (S)-azepan-4-ol hydrochloride a valuable starting material for pharmaceutical research. nih.gov Azepane derivatives have been investigated for their potential as orexin (B13118510) receptor antagonists, which are of interest for the treatment of sleep disorders. google.comgoogle.com.na While specific examples detailing the direct use of this compound in the synthesis of orexin receptor antagonists are proprietary, the azepane core is a key pharmacophore in this class of compounds.

Furthermore, the azepane moiety is a crucial component of certain opioid receptor-like 1 (ORL1) receptor antagonists. These antagonists are being explored for their potential in treating pain and other neurological conditions. The synthesis of these complex molecules often relies on the stereocontrolled introduction of the azepane scaffold, for which this compound serves as a readily available chiral precursor.

Development of Glycomimetics and Iminosugars Based on Azepane Scaffolds

Iminosugars, carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom, are a significant class of glycomimetics with a wide range of biological activities, including the inhibition of glycosidases. nih.govmdpi.com Polyhydroxylated azepanes, as seven-membered iminosugars, have shown promise as potential therapeutic agents. nih.govresearchgate.net

The synthesis of these complex polyhydroxylated azepanes can be envisioned starting from chiral precursors like (S)-azepan-4-ol. Although direct synthetic routes from this compound are not extensively documented in publicly available literature, established methods for the synthesis of polyhydroxylated azepanes from other chiral starting materials, such as D-mannose, provide a proof of concept for the utility of chiral azepane scaffolds. nih.govepfl.ch These synthetic strategies often involve the stereoselective introduction of additional hydroxyl groups onto the azepane ring. The inherent chirality of (S)-azepan-4-ol can be exploited to control the stereochemistry of these subsequent transformations, leading to the desired iminosugar analogues.

A general strategy for the synthesis of polyhydroxylated azepanes is outlined in the following table:

| Step | Description | Key Reagents |

| 1 | Protection of the amine | Boc2O, Et3N |

| 2 | Stereoselective dihydroxylation of an unsaturated precursor | OsO4, NMO |

| 3 | Functional group manipulations | Various |

| 4 | Deprotection | TFA or HCl |

Construction of Novel Heterocyclic Systems Incorporating Azepan-4-ol (B112581) Moiety (e.g., Fused Azepanes)

The reactivity of the amine and hydroxyl groups in (S)-azepan-4-ol allows for its incorporation into more complex, fused heterocyclic systems. The construction of such systems is of great interest in medicinal chemistry as it allows for the exploration of novel chemical space and the development of compounds with unique pharmacological profiles.

One approach to constructing fused azepanes involves the intramolecular cyclization of appropriately functionalized azepane derivatives. For instance, the synthesis of tetrazole-fused azepanes has been reported, starting from monosaccharide derivatives. nih.gov While this specific example does not utilize (S)-azepan-4-ol, the principles of intramolecular cyclization can be applied to derivatives of this chiral building block. By functionalizing the nitrogen or the oxygen of (S)-azepan-4-ol with a suitable reactive tether, subsequent intramolecular reactions can lead to the formation of fused bicyclic or polycyclic systems.

The general concept for the synthesis of fused azepanes from (S)-azepan-4-ol would involve:

Selective functionalization: Attachment of a reactive chain to either the nitrogen or oxygen atom.

Cyclization: An intramolecular reaction, such as a nucleophilic substitution or a cycloaddition, to form the new ring.

Strategic Functionalization at the Hydroxyl and Amine Sites of (S)-Azepan-4-ol

The presence of both a secondary amine and a secondary alcohol in this compound provides two distinct points for chemical modification. The strategic and selective functionalization of these sites is crucial for the synthesis of diverse derivatives.

Enantioselective O-Alkylation and O-Acylation Reactions

The hydroxyl group of (S)-azepan-4-ol can undergo O-alkylation and O-acylation to introduce a variety of substituents. Enantioselective methods are particularly valuable as they can differentiate between the two enantiomers of a racemic azepan-4-ol or create diastereomeric products from the enantiopure starting material.

Enantioselective O-Acylation: The kinetic resolution of racemic secondary alcohols through enantioselective acylation is a well-established method. nih.govnih.govmdpi.commdpi.com This can be achieved using chiral catalysts, such as chiral isothioureas or lipases, in the presence of an acylating agent. nih.govmdpi.com This process allows for the separation of the enantiomers of azepan-4-ol by selectively acylating one enantiomer at a faster rate.

A representative kinetic resolution of a secondary alcohol is shown below:

| Catalyst | Acylating Agent | Solvent | Selectivity (s) |

| (R)-BTM | Isobutyric anhydride | Toluene | 50 |

| Lipase PS-30 | Vinyl acetate | Toluene | >200 |

Selective N-Alkylation and N-Acylation Reactionsresearchgate.netumich.edu

The secondary amine of the azepane ring is a nucleophilic center that can be readily alkylated or acylated. To achieve selective N-functionalization in the presence of the hydroxyl group, protection of the alcohol may be necessary. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBS, TIPS) or benzyl (B1604629) ethers. harvard.eduutsouthwestern.edu

Selective N-Alkylation: Once the hydroxyl group is protected, the N-alkylation can be carried out using various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base. mdpi.com Reductive amination is another powerful method for N-alkylation.

Selective N-Acylation: N-acylation can be achieved using acyl chlorides or anhydrides. In the case of the hydrochloride salt, a base is required to neutralize the ammonium (B1175870) salt and liberate the free amine for acylation. The choice of reaction conditions can be crucial to avoid O-acylation. nih.gov

The use of protecting groups is a key strategy for achieving selective functionalization: rsc.org

| Protecting Group | Protection Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl (Boc) | Boc2O | Acidic conditions (e.g., TFA) |

| Benzyl (Bn) | Benzyl bromide, base | Hydrogenolysis (H2, Pd/C) |

| tert-Butyldimethylsilyl (TBS) | TBSCl, imidazole | Fluoride source (e.g., TBAF) |

Transformations Involving the Hydroxyl Group's Reactivity

The hydroxyl group of (S)-azepan-4-ol can undergo a variety of other useful transformations beyond simple alkylation and acylation.

Mitsunobu Reaction: The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a wide range of functional groups with inversion of stereochemistry. organic-chemistry.orgchem-station.comatlanchimpharma.comyoutube.comnih.gov This reaction involves the use of a phosphine (B1218219) (typically triphenylphosphine) and an azodicarboxylate (such as DEAD or DIAD). By reacting N-protected (S)-azepan-4-ol with a suitable nucleophile under Mitsunobu conditions, the corresponding (R)-substituted azepane can be obtained. This is particularly useful for accessing the opposite enantiomer of a desired derivative or for introducing functionalities that are not easily incorporated through other methods.

Oxidation: The secondary alcohol of (S)-azepan-4-ol can be oxidized to the corresponding ketone, azepan-4-one (B24970). researchgate.net This transformation is typically carried out after protection of the amine group, for instance as an N-Boc derivative. researchgate.netorganic-chemistry.org Common oxidizing agents for this purpose include chromic acid derivatives (e.g., PCC, PDC) or milder, more modern reagents such as Dess-Martin periodinane or Swern oxidation conditions. The resulting chiral azepan-4-one is a valuable intermediate for further stereoselective additions to the carbonyl group.

Esterification: The hydroxyl group can be esterified with a variety of carboxylic acids under standard conditions, such as Fischer esterification (acid catalysis) or by using coupling agents like DCC. ipindia.gov.ingoogleapis.com This allows for the introduction of a wide array of ester functionalities, which can be useful for modulating the physicochemical properties of the molecule or for serving as prodrug moieties.

Applications in Material Science: Polymer Chemistry and Surface Modification

The incorporation of chiral units into macromolecules is a proven strategy for developing advanced materials with unique optical, recognition, and catalytic properties. This compound serves as a potential monomer or modifying agent for creating such functional polymers and surfaces.

In polymer chemistry , chiral building blocks are instrumental in synthesizing polymers with helical structures or creating chiral stationary phases for enantioselective separations. google.com The (S)-Azepan-4-ol moiety can be integrated into polymer backbones or as a pendant group. The secondary amine and hydroxyl group allow for its incorporation into various polymer classes, such as polyamides, polyesters, and polyurethanes, through condensation polymerization. The chirality of the azepane unit can induce a preferred helical sense in the polymer chain, leading to materials with chiroptical properties. Such chiral helical polymers have potential applications in asymmetric catalysis, chiral recognition, and the development of circularly polarized luminescence materials. google.com

Surface modification with chiral molecules is a key technique for creating enantioselective heterogeneous catalysts and surfaces for chiral separation and sensing. nih.gov The functional groups of this compound allow it to be covalently attached to solid supports like silica (B1680970) or polymer resins. The exposed chiral azepane moiety can then interact selectively with enantiomeric molecules, enabling the separation of racemates or catalyzing asymmetric reactions at the surface. This approach is crucial for developing cost-effective and recyclable catalytic systems. nih.gov

Table 1: Potential Applications of (S)-Azepan-4-ol in Polymer Science

| Polymer Type | Method of Incorporation | Potential Properties | Potential Applications |

|---|---|---|---|

| Chiral Polyamides | Polycondensation with dicarboxylic acids | High thermal stability, chiroptical activity | Enantioselective membranes, chiral stationary phases for chromatography |

| Chiral Polyurethanes | Polyaddition with diisocyanates | Tunable mechanical properties, specific molecular recognition | Chiral sensors, biocompatible materials |

| Polymer-Supported Chiral Ligands | Grafting onto pre-formed polymers | Recyclable, stable | Heterogeneous asymmetric catalysis |

| Surface-Modified Resins | Covalent attachment to functionalized surfaces | Enantioselective binding sites | Preparative chiral chromatography, solid-phase extraction of enantiomers |

Potential in Agrochemical Development Through Targeted Synthesis

Chirality is a critical factor in the efficacy and safety of many modern agrochemicals, including herbicides, insecticides, and fungicides. nih.gov The biological targets of these agents are often proteins or enzymes that are inherently chiral, leading to different physiological responses to different enantiomers of a bioactive molecule. acs.org Utilizing enantiomerically pure agrochemicals can lead to higher efficacy at lower application rates and reduced environmental impact. nih.gov

This compound represents a valuable chiral building block for the targeted synthesis of novel agrochemicals. The azepane scaffold is present in various biologically active compounds, and the ability to introduce this ring system with a defined stereocenter is a significant advantage in medicinal and agrochemical research. justia.com Synthetic chemists can leverage the stereochemistry of this compound to construct complex molecules with multiple chiral centers, ensuring the final product has the desired three-dimensional structure for optimal interaction with its biological target.

The synthesis of novel pesticides and herbicides often involves the assembly of several key fragments. As a chiral intermediate, this compound can be elaborated through reactions at its amine and alcohol functionalities to introduce other pharmacophoric groups. For example, the secondary amine can be acylated, alkylated, or arylated to build more complex amide or amine derivatives, while the hydroxyl group can be etherified or esterified. These modifications allow for the systematic exploration of the chemical space around the chiral azepane core to optimize biological activity and selectivity. The use of such chiral building blocks is a key strategy in the development of the next generation of efficient and environmentally benign crop protection agents. nih.gov

Table 2: Hypothetical Agrochemical Scaffolds Derivable from (S)-Azepan-4-ol

| Agrochemical Class | Synthetic Modification | Potential Target/Action |

|---|---|---|

| Fungicides | N-Arylation followed by esterification of the hydroxyl group | Inhibition of fungal enzymes (e.g., sterol biosynthesis) |

| Herbicides | Acylation of the amine with a substituted benzoic acid | Disruption of plant-specific metabolic pathways |

| Insecticides | Etherification of the hydroxyl group and N-alkylation | Modulation of insect nerve receptors (e.g., octopamine (B1677172) receptors) |

| Plant Growth Regulators | Conversion of the alcohol to an amino group, followed by derivatization | Mimicking or antagonizing natural plant hormones |

Future Research Directions and Innovations in S Azepan 4 Ol Hydrochloride Chemistry

Exploration of Green Chemistry Approaches for Sustainable Synthesis

Future synthetic strategies for (S)-Azepan-4-ol hydrochloride will increasingly prioritize sustainability by adhering to the principles of green chemistry. A primary focus will be the replacement of conventional, often hazardous, organic solvents with more environmentally benign alternatives. Research into aqueous-based syntheses or the use of biodegradable solvents derived from renewable feedstocks is a promising avenue.

Furthermore, biocatalysis presents a powerful tool for the green synthesis of chiral molecules like this compound. nih.gov The use of isolated enzymes or whole-cell systems can offer high selectivity and efficiency under mild reaction conditions, significantly reducing energy consumption and waste generation. pharmasalmanac.com Future investigations could focus on identifying or engineering specific ketoreductases for the asymmetric reduction of a precursor, Azepan-4-one (B24970), to directly yield the desired (S)-enantiomer with high enantiomeric excess. mdpi.comresearchgate.net This enzymatic approach avoids the need for chiral auxiliaries or metal catalysts, aligning with green chemistry goals. nih.gov Energy-efficient synthetic methods, such as mechanochemistry, which uses mechanical force to drive reactions, often in the absence of solvents, could also be explored to minimize the environmental footprint of the synthesis. nih.gov

Table 1: Potential Green Chemistry Approaches for (S)-Azepan-4-ol Synthesis

| Approach | Key Principle | Potential Application | Anticipated Benefits |

|---|---|---|---|

| Biocatalysis | Use of Renewable Feedstocks & Catalysis | Asymmetric reduction of Azepan-4-one using engineered ketoreductases. mdpi.comresearchgate.net | High enantioselectivity, mild reaction conditions, reduced waste. pharmasalmanac.com |

| Alternative Solvents | Safer Solvents and Auxiliaries | Employing water, supercritical CO₂, or bio-based solvents in cyclization or reduction steps. | Reduced toxicity and environmental impact. |

| Mechanochemistry | Design for Energy Efficiency | Solvent-free synthesis of azepane precursors via ball milling. nih.gov | Reduced solvent use, lower energy consumption, potentially novel reactivity. |

| Atom Economy | Maximize Atom Economy | Designing synthetic routes, such as catalytic ring expansions, that incorporate a majority of reactant atoms into the final product. | Minimized byproduct formation and waste. |

Development of Highly Efficient and Selective Catalytic Systems

Achieving high efficiency and stereoselectivity is paramount in the synthesis of chiral compounds. Future research will focus on novel catalytic systems that can produce this compound with minimal byproducts and high optical purity. Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for enantioselective transformations. rsc.org The development of a specific chiral organocatalyst for the synthesis of the azepane ring could provide a direct and highly selective route. rsc.org

Transition-metal catalysis will also continue to be a major area of innovation. While systems using palladium, ruthenium, rhodium, and gold have been developed for synthesizing azepane derivatives, future work will aim to enhance their selectivity for the specific (S)-Azepan-4-ol stereoisomer. chemistryviews.orgacs.orgnih.gov This involves the design of novel chiral ligands that can effectively control the stereochemical outcome of reactions like asymmetric hydrogenation or reductive amination. nih.gov For instance, developing a catalyst for the direct, enantioselective reductive amination of a linear amino-keto precursor would be a significant advancement. Research into tethered catalysis, where the catalyst is temporarily linked to the substrate, could also provide exquisite stereocontrol, as demonstrated in the synthesis of related polyhydroxylated azepanes. nih.govacs.org

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of modern automation technologies is set to revolutionize the synthesis and optimization of this compound production. High-Throughput Experimentation (HTE) enables the rapid screening of a vast number of reaction parameters—such as catalysts, solvents, temperatures, and reagents—in parallel using miniaturized reactors. nih.govpurdue.edu This approach dramatically accelerates the discovery of optimal conditions for yield and enantioselectivity, reducing development time and material consumption. researchgate.netyoutube.com

Once optimized conditions are identified via HTE, continuous flow chemistry offers a superior method for production compared to traditional batch processes. nih.govnih.gov Flow reactors provide enhanced control over reaction parameters, improved heat and mass transfer, and greater safety, particularly when handling hazardous reagents or intermediates. springerprofessional.de A continuous flow process for the synthesis of this compound could involve multiple steps telescoped into a single, uninterrupted sequence, minimizing manual handling and purification of intermediates. acs.org This "end-to-end" synthesis approach improves efficiency, reproducibility, and scalability, making the production of this key chiral building block more commercially viable. purdue.edu

Table 2: Synergy of HTE and Flow Chemistry in Process Development

| Technology | Role in Synthesis | Target Process for (S)-Azepan-4-ol HCl | Key Advantages |

|---|---|---|---|

| High-Throughput Experimentation (HTE) | Discovery & Optimization | Rapid screening of chiral catalysts and ligands for asymmetric reduction of Azepan-4-one. nih.gov | Accelerated optimization, reduced material waste, discovery of novel reaction conditions. researchgate.net |

| Continuous Flow Chemistry | Scale-up & Manufacturing | Scalable, continuous hydrogenation or reductive amination using a packed-bed reactor with an immobilized catalyst. nih.gov | Enhanced safety, superior process control, improved yield and purity, seamless integration of multiple steps. springerprofessional.de |

Design of Next-Generation Functionalized Azepane Derivatives

This compound is not just a target molecule but a versatile scaffold for creating next-generation functionalized derivatives with potentially enhanced or novel biological activities. The secondary amine and hydroxyl group are ideal handles for chemical modification. Future research will undoubtedly focus on leveraging these sites to build libraries of novel compounds for drug discovery. lifechemicals.com

One promising direction is the introduction of fluorine atoms or trifluoromethyl groups, as organofluorine compounds often exhibit unique pharmacological properties. nih.gov The synthesis of novel derivatives like 4-(Trifluoromethyl)azepan-4-ol could be a key area of exploration. Another avenue involves using the existing stereocenter to direct the formation of additional chiral centers, leading to complex, poly-substituted azepanes with highly defined three-dimensional structures. nih.gov Furthermore, the azepane ring can serve as a conformational constraint in peptidomimetics or as a core for developing spirocyclic or fused-ring systems, expanding the accessible chemical space for new therapeutic agents. chemistryviews.org

Interdisciplinary Research with Materials Science and Biochemistry

The unique structural and chiral properties of this compound open doors for its application beyond pharmaceuticals, inviting collaboration with materials science and biochemistry. In materials science, chiral azepane derivatives could be investigated as monomers for the synthesis of novel polymers with unique optical or recognition properties. Their incorporation into metal-organic frameworks (MOFs) or other crystalline materials could lead to new chiral stationary phases for enantioselective separations or asymmetric catalysis.

In the realm of biochemistry, (S)-Azepan-4-ol can serve as a scaffold for the development of chemical probes to study biological systems. By attaching fluorescent tags, biotin, or photo-affinity labels to the azepane core, researchers can create tools to identify and study the protein targets of bioactive azepane-containing molecules. These probes would be invaluable for elucidating mechanisms of action and discovering new biological pathways. Such interdisciplinary research will unlock the full potential of the (S)-azepane scaffold, driving innovation in both medicine and advanced materials.

Q & A

Q. What ethical and data-sharing practices apply to studies involving this compound?

- Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like Zenodo. Document synthetic protocols in detail (e.g., reaction scales, purification steps) for reproducibility. Address patient privacy concerns if used in clinical research via anonymization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.